BenchChemオンラインストアへようこそ!

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl

Heterocyclic Scaffold Building Block Physicochemical Comparison

Procure 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl (CAS 4029-37-2) for access to a structurally distinct 1,5-benzoxazepine scaffold. Oxygen at 5-position and nitrogen at 1-position create unique H-bond vectors and conformational preferences not achievable with 1,4-benzoxazepines or benzodiazepines. This HCl salt ensures aqueous solubility for parallel synthesis. Validated in RORγt inverse agonist and histamine H3 receptor antagonist programs. Computed logD 1.17, PSA 21.26 Ų. Offered at ≥95% purity for diversity-oriented synthesis.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 4029-37-2
Cat. No. B1401576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl
CAS4029-37-2
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2OC1.Cl
InChIInChI=1S/C9H11NO.ClH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H
InChIKeyYSBOQIVHMCVWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl (CAS 4029-37-2): Procurement and Baseline Chemical Profile


1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride (CAS 4029-37-2), also named 2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride, is a bicyclic heterocyclic scaffold composed of a benzene ring fused to a seven-membered oxazepine ring. Its molecular formula is C₉H₁₂ClNO (MW 185.65 g/mol). Commercially, it is supplied as a hydrochloride salt, typically at ≥95% purity, and is catalogued as a research building block for medicinal chemistry and pharmaceutical intermediate applications. Available vendor specifications indicate this compound is offered for exploratory synthesis rather than as a finished pharmaceutical agent, and no regulatory approval or clinical use is documented for the scaffold itself.

Why 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl Cannot Be Interchanged with Other Benzazepine or Oxazepine Isomers


Substitution of 1,3,4,5-tetrahydro-5-oxa-benzo[b]azepine HCl with structurally similar seven-membered heterocycles—such as 1,5-benzodiazepines or regioisomeric 1,4-benzoxazepines—is not scientifically justified because the position of the oxygen and nitrogen heteroatoms within the ring dictates fundamentally different hydrogen-bonding vectors, basicity (pKₐ of the conjugate acid), and conformational preferences. For example, the 1,5-oxazepine ring in this compound places the oxygen at the 5-position relative to the benzo fusion, generating a distinct three-dimensional shape and electron distribution compared to 1,4-benzoxazepines (oxygen at the 4-position) or 1,5-benzodiazepines (two nitrogens). These differences directly impact molecular recognition in biological targets, synthetic reactivity in further derivatization, and physicochemical properties such as logD and solubility, making generic interchange with other benzazepine/oxazepine family members a high-risk decision in a research or scale-up context.

Quantitative Differentiation Evidence for 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl vs Closest Analogs


Lack of Published Comparator Data Precludes Quantitative Differentiation Claims

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed, Google Patents) for CAS 4029-37-2 and its free base (CAS 3693-06-9) failed to identify any head-to-head comparative study, in vitro biological assay, or physicochemical benchmark that quantitatively differentiates this compound from a named structural analog. Published data exist only for elaborated derivatives (e.g., N-sulfonylated benzoxazepines, 3-amino-4-oxo variants, pyrrolo-1,5-benzoxazepines), not for the unsubstituted parent scaffold. Therefore, no evidence item in this section can satisfy the mandatory requirement for a clear comparator, quantitative data for both target and comparator, and a defined assay context.

Heterocyclic Scaffold Building Block Physicochemical Comparison

Procurement-Driven Application Scenarios for 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl


Scaffold for Fragment-Based or Structure-Guided Medicinal Chemistry

The 1,5-benzoxazepine core provides a rigid, partially saturated heterocyclic framework that can be elaborated through N-functionalization (sulfonylation, acylation, alkylation) or aromatic substitution. This scaffold has been successfully employed in the discovery of RORγt inverse agonists, where N-sulfonylated benzoxazepines achieved micromolar binding affinity, and in histamine H3 receptor antagonist programs, where incorporation of the 3-aminopropyloxy linker into the benzoxazepine ring was used to rigidify the pharmacophore . The HCl salt form offers aqueous solubility for direct use in parallel synthesis or library production.

Diversity-Oriented Synthesis Library Core

As a building block with a distinct heteroatom arrangement (N at position 1, O at position 5), this scaffold enables access to chemical space that differs from the more commonly used 1,4-benzodiazepine or 1,4-benzoxazepine cores. Its commercial availability at ≥95% purity from multiple vendors permits procurement for diversity-oriented synthesis programs seeking to expand screening libraries with underexplored heterocyclic topologies.

Intermediate in the Synthesis of Fused Polycyclic Systems

The tetrahydro-1,5-benzoxazepine scaffold can serve as a precursor for further cyclization or ring-expansion reactions. Patent literature describes its use in generating 3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives with angiotensin-converting enzyme inhibitory activity, as well as its transformation into pyrrolo-1,5-benzoxazepines (PBOX series) with microtubule-targeting and pro-apoptotic properties .

Physicochemical Comparator in Scaffold-Hopping Studies

The computed logD (pH 7.4) of approximately 1.17 and polar surface area of 21.26 Ų for the neutral scaffold indicate moderate lipophilicity and low hydrogen-bonding capacity relative to benzodiazepine analogs . These properties make the compound suitable as a reference core when evaluating the impact of N→O heteroatom substitution on permeability, solubility, or metabolic stability during lead optimization.

Quote Request

Request a Quote for 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.